molecular formula C11H14BrNO B1585626 N-Isobutyl 2-bromobenzamide CAS No. 88358-26-3

N-Isobutyl 2-bromobenzamide

Cat. No. B1585626
CAS RN: 88358-26-3
M. Wt: 256.14 g/mol
InChI Key: UNFJEINMGBRHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of N-Isobutyl 2-bromobenzamide is C11H14BrNO . It has a molecular weight of 256.14 . The InChI code for this compound is 1S/C11H14BrNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3, (H,13,14) .

Scientific Research Applications

1. Diagnostic Imaging in Melanoma

N-Isobutyl 2-bromobenzamide derivatives have been studied for their potential in diagnostic imaging, particularly for melanotic melanoma. Studies have focused on the biodistribution of N-(N'-dialkylaminoethylene)-[123I]iodobenzamide (ABA) derivatives in melanoma-bearing animals. The variations in the structure of iodobenzamides have been found to affect their lipophilicity, metabolism, and pharmacokinetics, indicating the potential of certain derivatives as favorable agents for melanoma imaging. This has implications for identifying unknown metastases in patients with melanotic melanoma (Brandau et al., 1996).

2. Chemical Synthesis and Catalysis

N-Isobutyl 2-bromobenzamide is a relevant compound in the field of chemical synthesis and catalysis. It has been used in the context of Z- to E-alkene isomerizations, showcasing its role in facilitating transformations in the structure of organic compounds (Baag et al., 2003). Additionally, compounds involving N-Isobutyl 2-bromobenzamide have been explored for their role in double carbon-carbon bond formations, which are crucial in the synthesis of complex organic structures like 2,3-dihydrobenzofuran and 2,3-dihydroindole derivatives (Togo & Kikuchi, 1988).

3. Environmental and Biological Applications

In environmental science, studies have highlighted the metabolism of related compounds, such as bromoxynil, by bacterial species like Klebsiella pneumoniae subsp. ozaenae. This research is significant for understanding the biodegradation of herbicides and their interaction with microbial life (Mcbride et al., 1986). Furthermore, the pharmacological relevance of benzamide derivatives has been explored in the context of their potential as antipsychotic agents. The synthesis and evaluation of conformationally restricted derivatives of remoxipride, a compound related to N-Isobutyl 2-bromobenzamide, have been investigated for their binding affinity at dopamine receptors (Norman et al., 1993).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved to fresh air and seek medical attention if symptoms persist . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFJEINMGBRHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351811
Record name N-ISOBUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyl 2-bromobenzamide

CAS RN

88358-26-3
Record name 2-Bromo-N-(2-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88358-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ISOBUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl 2-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-Isobutyl 2-bromobenzamide
Reactant of Route 3
Reactant of Route 3
N-Isobutyl 2-bromobenzamide
Reactant of Route 4
Reactant of Route 4
N-Isobutyl 2-bromobenzamide
Reactant of Route 5
Reactant of Route 5
N-Isobutyl 2-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-Isobutyl 2-bromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.